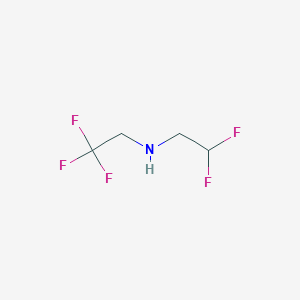
1-(1-Bromopropan-2-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromopropan-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H13Br It is a brominated derivative of toluene, where the bromine atom is attached to a propyl group at the second position, and the methyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylpropiophenone using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromopropan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Major Products Formed:
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
1-(1-Bromopropan-2-yl)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Industrial Applications: The compound is used in the manufacture of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-methylbenzene involves its reactivity as a brominated aromatic compound. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various functional groups. These reactions are crucial in the synthesis of complex molecules and materials.
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylbenzene: Similar structure but with the bromine atom directly attached to the benzene ring.
1-(1-Bromopropyl)benzene: Similar structure but without the methyl group on the benzene ring.
4-Bromo-1-methylbenzene: Similar structure but with the bromine atom directly attached to the benzene ring and the methyl group at the para position.
Uniqueness: 1-(1-Bromopropan-2-yl)-4-methylbenzene is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which provides distinct reactivity and applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C10H13Br |
|---|---|
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
1-(1-bromopropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
Clé InChI |
VUQJWCGKJLXBSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)

![3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)

![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)




![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)
